molecular formula C6H7NS B154844 Pyridin-4-YL-methanethiol CAS No. 1822-53-3

Pyridin-4-YL-methanethiol

Cat. No. B154844
CAS RN: 1822-53-3
M. Wt: 125.19 g/mol
InChI Key: YUWAUUTYKFAJBH-UHFFFAOYSA-N
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Description

Pyridin-4-YL-methanethiol is an organic compound with the molecular formula C6H7NS . It is also known by other names such as 4-Pyridinemethanethiol and 4-(mercaptomethyl)pyridine .


Molecular Structure Analysis

The molecular structure of Pyridin-4-YL-methanethiol consists of a pyridine ring attached to a methanethiol group . The molecular weight is 125.19 .


Chemical Reactions Analysis

While specific chemical reactions involving Pyridin-4-YL-methanethiol are not available, it’s important to note that STM has been used to study the interaction between surface adsorbates and electrocatalysts .


Physical And Chemical Properties Analysis

Pyridin-4-YL-methanethiol has a predicted density of 1.107±0.06 g/cm3 and a boiling point of 109-111 °C (Press: 8 Torr) . Its pKa is predicted to be 8.25±0.10 .

Scientific Research Applications

Safety and Hazards

Pyridin-4-YL-methanethiol is toxic if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mechanism of Action

properties

IUPAC Name

pyridin-4-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS/c8-5-6-1-3-7-4-2-6/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUWAUUTYKFAJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517928
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridin-4-YL-methanethiol

CAS RN

1822-53-3
Record name (Pyridin-4-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridin-4-ylmethanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pyridin-4-yl-methanethiol facilitate the construction of single-molecule wires with metalloporphyrins? What makes this approach advantageous?

A: Pyridin-4-yl-methanethiol exhibits a strong affinity for coordinating with the metal ion at the center of metalloporphyrins [, ]. Researchers exploit this property to create robust single-molecule electrical contacts.

  • Controlled Orientation: By modifying both the STM tip and surface electrodes with Pyridin-4-yl-methanethiol, researchers can precisely control the orientation of the metalloporphyrin molecule within the single-molecule wire [].
  • Enhanced Conductance: This controlled, flat configuration leads to significantly higher conductance (up to three orders of magnitude) compared to previous methods that wired porphyrins from the outer ring [].
  • High Stability: The strong coordination bond between Pyridin-4-yl-methanethiol and the metalloporphyrin contributes to the formation of highly stable single-molecule junctions with extended lifetimes [].

Q2: What are the potential implications of using Pyridin-4-yl-methanethiol in building single-molecule wires for nanoelectronics and other applications?

A2: The utilization of Pyridin-4-yl-methanethiol in constructing single-molecule wires holds promising implications for various fields:

  • Nanoelectronics: The ability to create highly conductive and stable single-molecule wires could revolutionize the development of miniaturized electronic components, leading to faster and more energy-efficient devices [].
  • Molecular Sensors: The unique properties of metalloporphyrins, combined with the precise control offered by Pyridin-4-yl-methanethiol, could be harnessed to develop highly sensitive and selective molecular sensors [].
  • Photovoltaic Devices: Metalloporphyrins are known for their optoelectronic properties. Incorporating them into single-molecule wires using this method could lead to advancements in solar energy harvesting technologies [].

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